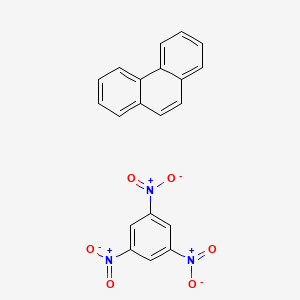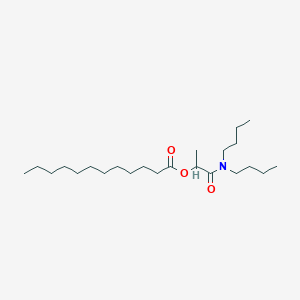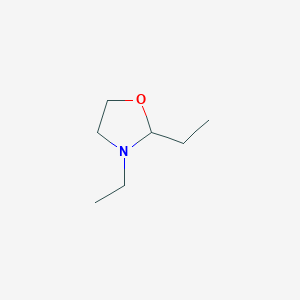
2,3-Diethyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. The presence of the diethyl groups at the 2 and 3 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,3-oxazolidine typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and reaction rate. The general reaction scheme is as follows:
[ \text{Diethylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The nitrogen atom in the oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidines
Aplicaciones Científicas De Investigación
2,3-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used as a stabilizer in the formulation of polymers and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-1,3-oxazolidine involves its ability to form stable complexes with various metal ions and enzymes. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination ability is crucial in catalytic processes and in the modulation of enzyme activity.
Comparación Con Compuestos Similares
- 2-Methyl-1,3-oxazolidine
- 2,4-Dimethyl-1,3-oxazolidine
- 2-Ethyl-1,3-oxazolidine
Comparison: 2,3-Diethyl-1,3-oxazolidine is unique due to the presence of two ethyl groups, which enhance its steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it more reactive in certain chemical reactions and more effective in forming stable complexes with metal ions.
Propiedades
Número CAS |
1630-64-4 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,3-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-7-8(4-2)5-6-9-7/h7H,3-6H2,1-2H3 |
Clave InChI |
NDGHTXXKUMVKFI-UHFFFAOYSA-N |
SMILES canónico |
CCC1N(CCO1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


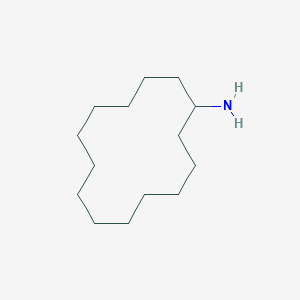
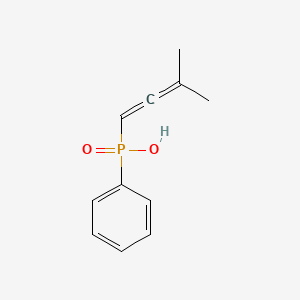
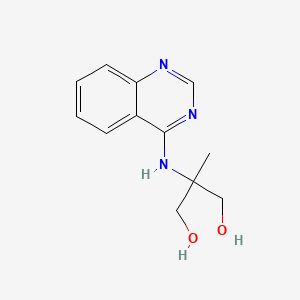
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
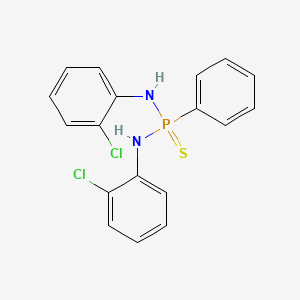

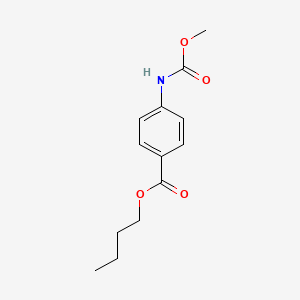
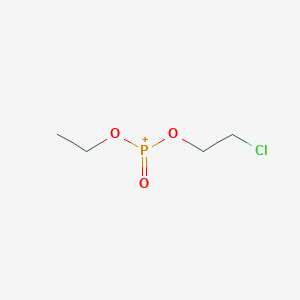
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
